molecular formula C7H14O2 B098163 4-Methoxycyclohexanol CAS No. 18068-06-9

4-Methoxycyclohexanol

Cat. No.: B098163
CAS No.: 18068-06-9
M. Wt: 130.18 g/mol
InChI Key: PFTGXSGDFZZZFY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxycyclohexanol can be synthesized through a two-step reaction process. The first step involves the nucleophilic addition reaction of cyclohexanone and methanol to obtain 4-methoxycyclohexyl methanol. The second step is a dehydration reaction of 4-methoxycyclohexyl methanol, which can be catalyzed by sulfuric acid, to produce this compound .

Industrial Production Methods

In industrial settings, this compound can be produced using hydrogen peroxide as an oxidizing agent and a molecular sieve supported phosphotungstic acid as a catalyst. This method involves continuous catalytic oxidation in a tubular reactor, followed by solvent extraction and desolvation to obtain the target compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxycyclohexanol is unique due to the presence of the methoxy group at the fourth position on the cyclohexanol ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .

Properties

IUPAC Name

4-methoxycyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-9-7-4-2-6(8)3-5-7/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTGXSGDFZZZFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170994
Record name 4-Methoxycyclohexanol (cis,trans)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18068-06-9, 22188-02-9
Record name 4-Methoxycyclohexanol (cis,trans)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018068069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxycyclohexanol (cis,trans)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxycyclohexan-1-ol
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Record name rac-(1s,4s)-4-methoxycyclohexan-1-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Following the procedure of J. Org. Chem., 28 1923 (1963), 13.35 g of AlCl3 and 125 ml of ether were stirred under N2. 25 ml of 1M LiAlH4 in ether were added by syringe to the solution. Next, 13 g of 4-methoxycyclohexanol in 50 ml of ether were added to the stirred mixture over a 30 minute period. The mixture was then allowed to settle. The supernate was removed. The solid remaining was washed three times with 25, 50 and 50 ml portions of ether. The solid precipitate was filtered and the filter cake thoroughly washed with ether. (The filtrate, and washings contained trans-4-methoxycyclohexanol). The dried precipitate (19.17 g) was slurried in 100 ml of ether. 100 ml of 10% sulfuric acid were slowly added thereto (30 minutes). The cis isomer obtained from the decompositions of the AlCl2 complex was in the ether layer which was separated. The separated layer was washed successively with 100 ml water, 50 ml saturated aqueous sodium bicarbonate and 50 ml of brine. The ethereal solution was dried and the ether evaporated to yield 1.7 g of cis-4-methoxycyclohexanol. An additional 4 g were obtained from the water layer.
Name
Quantity
13.35 g
Type
reactant
Reaction Step One
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Quantity
125 mL
Type
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25 mL
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reactant
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0 (± 1) mol
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13 g
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50 mL
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Synthesis routes and methods II

Procedure details

4-Methoxyphenol (100 g) in ethanol (759 ml) was hydrogenated under 50 psi hydrogen using Nishimura catalyst (10.0 g) at rt for 4.5 h. The catalyst was filtered off; the solvent was removed in vacuo to yield the desired product as 95% pure yellowish liquid.
Quantity
100 g
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reactant
Reaction Step One
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0 (± 1) mol
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759 mL
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[Compound]
Name
Nishimura catalyst
Quantity
10 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of 4-methoxyphenol (0.10 g, 0.806 mmol) in acetic acid (10 mL) was added to platinum oxide (0.020 g, 0.088 mmol) in a 50 mL pressure bottle and heated at 50° C. under hydrogen at 30 psi for 1 hour. The solid was removed by filtration, and the filtrate was concentrated to provide the title compound.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.02 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To mono-potassium salt of 1,4-cyclohexanediol which had been prepared from 17.5 g of 1,4-cyclohexanediol and 9.3 g of potassium hydroxide, 32 g of methyl iodide was added, and the resultant mixture was heated under reflux for 5 hours. After the reaction was completed, water was added and then the mixture was extracted with chloroform. The extract was subjected to distillation under reduced pressure to obtain 10.34 g of 4-methoxycyclohexanol. b15 : 100°-103° C.
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0 (± 1) mol
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0 (± 1) mol
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17.5 g
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9.3 g
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32 g
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resultant mixture
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxycyclohexanol
Reactant of Route 2
4-Methoxycyclohexanol
Reactant of Route 3
Reactant of Route 3
4-Methoxycyclohexanol
Reactant of Route 4
Reactant of Route 4
4-Methoxycyclohexanol
Reactant of Route 5
4-Methoxycyclohexanol
Reactant of Route 6
4-Methoxycyclohexanol
Customer
Q & A

Q1: How does the position of the methoxy group influence the reactivity of methoxyphenols in hydrogen-transfer reactions with Raney nickel catalyst?

A: The position of the methoxy group significantly impacts the adsorption geometry and reactivity of methoxyphenols on Raney nickel catalysts in the presence of hydrogen donors like 2-propanol [, ]. 2-Methoxyphenol (guaiacol) preferentially adsorbs on the catalyst surface in a flat configuration, facilitating strong interaction between the methoxy C–O bond and the catalyst surface [, ]. This interaction promotes demethoxylation, leading to phenol, which then undergoes hydrogenation to form cyclohexanol as the major product [, ]. In contrast, 3-methoxyphenol and 4-methoxyphenol adopt tilted adsorption geometries, limiting interactions between the methoxy group and the catalyst surface [, ]. Consequently, these isomers primarily undergo ring saturation to yield 3-methoxycyclohexanol and 4-methoxycyclohexanol, respectively [, ].

Q2: Can ATR-IR spectroscopy provide insights into the different reactivity patterns observed for methoxyphenol isomers during hydrogen-transfer reactions?

A: Yes, attenuated total reflection infrared (ATR-IR) spectroscopy provides valuable information about the adsorption mode of methoxyphenol isomers on the Raney nickel catalyst surface, correlating with their reactivity differences [, ]. ATR-IR spectra reveal that 2-methoxyphenol adsorbs in a parallel orientation, maximizing the interaction of the methoxy C-O bond with the catalyst surface [, ]. This observation supports the observed demethoxylation pathway. Conversely, 3-methoxyphenol and 4-methoxyphenol exhibit tilted adsorption configurations, minimizing methoxy group-catalyst interactions and favoring ring saturation [, ].

Q3: What is the significance of understanding the regioselectivity of these hydrogen-transfer reactions in the context of lignin valorization?

A: Understanding the factors controlling the product selectivity in hydrogen-transfer reactions of lignin-derived methoxyphenols is crucial for developing efficient lignin valorization strategies []. By selectively cleaving specific C-O bonds, such as the methoxy C-O bond in 2-methoxyphenol, valuable platform chemicals like phenol and cyclohexanol can be obtained []. This knowledge enables the development of tailored catalytic systems and reaction conditions to funnel lignin-derived products towards desired compounds, maximizing resource utilization and promoting sustainable chemical production from renewable biomass sources [].

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